Cas no 802004-21-3 (1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl-)

5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring both amino and carboxylic acid functional groups on a pyrrole scaffold. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems. The presence of reactive sites at the 5-amino and 3-carboxylic acid positions allows for selective derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its pyrrole core is of interest due to its role in biologically active molecules. The compound's stability and solubility profile further enhance its utility in multi-step synthetic routes. Proper handling and storage under inert conditions are recommended to preserve its reactivity.
1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- structure
802004-21-3 structure
Product name:1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl-
CAS No:802004-21-3
MF:C6H8N2O2
MW:140.13992
CID:713099
PubChem ID:45116706

1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl-
    • 5-amino-2-methyl-1H-pyrrole-3-carboxylic acid
    • Pyrrole-3-carboxylic acid, 5-amino-2-methyl- (8CI)
    • SB62682
    • DTXSID10668478
    • 802004-21-3
    • 5-Amino-2-methyl-1H-pyrrole-3-carboxylicacid
    • Inchi: InChI=1S/C6H8N2O2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,7H2,1H3,(H,9,10)
    • InChI Key: SJVZSBBKSXLNOR-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(N1)N)C(=O)O

Computed Properties

  • Exact Mass: 140.059
  • Monoisotopic Mass: 140.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.1A^2
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 0.3

1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM525601-1g
5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid
802004-21-3 97%
1g
$1538 2024-07-23

1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- Related Literature

Additional information on 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl-

Recent Advances in the Study of 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- (CAS: 802004-21-3) and Its Applications in Chemical Biology and Medicine

The compound 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- (CAS: 802004-21-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, including its synthesis, biological activity, and potential use in drug development.

Recent studies have highlighted the role of 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- as a versatile scaffold for the design of novel bioactive molecules. Its pyrrole core, combined with the amino and carboxylic acid functional groups, makes it an attractive candidate for the development of inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, showing promising activity against cancer cell lines.

In addition to its potential in oncology, research has also explored the compound's applications in infectious diseases. A recent preprint article on bioRxiv reported that derivatives of 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study utilized computational modeling and in vitro assays to identify key structural modifications that enhance its antimicrobial properties.

The synthesis of 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- has also seen advancements. A 2022 paper in Organic Letters detailed a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which significantly improved the scalability and purity of the compound. This development is particularly relevant for industrial applications, where large-scale production is often a bottleneck.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- derivatives. A review article in Current Topics in Medicinal Chemistry (2023) emphasized the need for further studies to address issues such as metabolic stability and bioavailability. Researchers are currently exploring prodrug strategies and formulation technologies to overcome these limitations.

In conclusion, 1H-Pyrrole-3-carboxylicacid, 5-amino-2-methyl- (CAS: 802004-21-3) represents a promising scaffold for drug discovery, with applications spanning oncology, infectious diseases, and beyond. Continued research into its synthesis, mechanism of action, and therapeutic potential is expected to yield significant breakthroughs in the coming years.

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